molecular formula C19H14O2 B14116216 Phenyl [1,1'-biphenyl]-3-carboxylate

Phenyl [1,1'-biphenyl]-3-carboxylate

Cat. No.: B14116216
M. Wt: 274.3 g/mol
InChI Key: KMUAURWQOSKFDI-UHFFFAOYSA-N
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Description

Phenyl [1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a phenyl group attached to the 3-position of the carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl [1,1’-biphenyl]-3-carboxylate typically involves the esterification of 3-carboxy-1,1’-biphenyl with phenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of Phenyl [1,1’-biphenyl]-3-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Phenyl [1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl rings, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Carboxylic acids, quinones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated biphenyls, nitrated biphenyls.

Scientific Research Applications

Phenyl [1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of Phenyl [1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an inhibitor or activator of enzymes, affecting metabolic pathways. The biphenyl core allows for π-π interactions with aromatic amino acids in proteins, influencing their function and stability.

Comparison with Similar Compounds

Phenyl [1,1’-biphenyl]-3-carboxylate can be compared with other biphenyl derivatives such as:

    Biphenyl: A simpler structure without the carboxylate group, used in the production of polychlorinated biphenyls (PCBs).

    Phenylbenzene: Another biphenyl derivative with different substitution patterns, used in organic synthesis.

    1,1’-Biphenyl-4-carboxylate: Similar structure but with the carboxylate group at the 4-position, leading to different chemical properties and applications.

The uniqueness of Phenyl [1,1’-biphenyl]-3-carboxylate lies in its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

phenyl 3-phenylbenzoate

InChI

InChI=1S/C19H14O2/c20-19(21-18-12-5-2-6-13-18)17-11-7-10-16(14-17)15-8-3-1-4-9-15/h1-14H

InChI Key

KMUAURWQOSKFDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

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